2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate
Description
Systematic Nomenclature and Structural Classification
The systematic IUPAC name 2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate delineates its molecular architecture with precision. Breaking this down:
- 2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl) : A piperidine ring substituted at the 1-position with a 2-oxoethyl group, where the ethyl chain is further modified at the 4-position by a ((3,5-dimethoxybenzyl)oxy)methyl moiety.
- 1-morpholinoethanone : A morpholine ring attached via a nitrogen atom to an ethanone group.
- Oxalate : The dicarboxylate counterion derived from oxalic acid, which ionically pairs with the protonated tertiary amine of the piperidine or morpholine group.
Structurally, this compound belongs to three distinct classes:
- Heterocyclic amines : Both piperidine (C₅H₁₁N) and morpholine (C₄H₉NO) are six-membered rings containing nitrogen, with morpholine also incorporating an oxygen atom.
- Benzyl ether derivatives : The 3,5-dimethoxybenzyl group introduces aromaticity and electron-rich regions, facilitating π-π interactions in biological systems.
- Keto-enamine systems : The ethanone group adjacent to the morpholine nitrogen creates a conjugated system that may influence tautomerism or redox properties.
A calculated molecular weight of 529.55 g/mol (C₂₈H₃₄N₂O₇·C₂H₂O₄) reflects its multicomponent design. The oxalate salt enhances aqueous solubility compared to the free base, a common strategy for improving bioavailability in drug candidates.
Historical Development in Heterocyclic Chemistry
The synthesis of piperidine-morpholine hybrids traces back to early 20th-century efforts to modify alkaloid scaffolds. Piperidine itself was first isolated from Piper nigrum (black pepper) in 1819, while morpholine emerged in 1889 as a synthetic analog of morphine’s oxygen-containing heterocycle. The fusion of these pharmacophores gained traction in the 1990s with the discovery that:
- Piperidine’s conformational flexibility aids membrane permeability.
- Morpholine’s polarity mitigates excessive lipophilicity, balancing pharmacokinetic profiles.
Key milestones include:
- 1980s : Development of Mitsunobu reactions for etherification, enabling reliable installation of benzyloxy groups onto piperidine.
- 2000s : Advances in Buchwald-Hartwig amination facilitated coupling of morpholine to ketone precursors.
- 2010s : Widespread adoption of oxalate salts to improve crystallinity and stability of amine-containing pharmaceuticals.
The specific integration of a 3,5-dimethoxybenzyl group mirrors trends in kinase inhibitor design, where such substituents occupy hydrophobic pockets in ATP-binding sites. This compound’s architecture likely originated from fragment-based drug discovery campaigns targeting G protein-coupled receptors or epigenetic regulators.
Position Within Piperidine-Morpholine Pharmacophores
Piperidine and morpholine constitute a complementary pharmacophoric pair in modern medicinal chemistry:
| Feature | Piperidine Contribution | Morpholine Contribution |
|---|---|---|
| Solubility | Moderate lipophilicity (clogP ~2.1) | Enhanced aqueous solubility (clogP ~-0.3) |
| Conformation | Chair conformation with axial N-H | Half-chair with O/N dipole |
| Target Engagement | Binds hydrophobic pockets | Forms hydrogen bonds via oxygen |
In this compound:
- The piperidine ring’s 4-(((3,5-dimethoxybenzyl)oxy)methyl) substituent creates a spatially extended hydrophobic domain, ideal for van der Waals interactions with protein subpockets.
- The morpholinoethanone group provides a zwitterionic character (at physiological pH) that enhances water solubility while maintaining membrane permeability.
- Oxalate counterions stabilize the crystalline lattice via strong hydrogen bonds between carboxylate oxygens and protonated amines, as evidenced by similar salts in .
This dual pharmacophore strategy addresses the "molecular obesity" problem in drug design by distributing physicochemical responsibilities across distinct regions of the molecule. The 3,5-dimethoxy motif further fine-tunes electronic properties, with methoxy groups acting as both hydrogen bond acceptors and directors of aromatic electrophilic substitution.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₄N₂O₇·C₂H₂O₄ |
| Molecular Weight | 529.55 g/mol |
| Predicted clogP | 1.8 (free base) |
| Hydrogen Bond Donors | 2 (oxalate) |
| Hydrogen Bond Acceptors | 11 |
The oxalate salt’s melting point likely exceeds 200°C based on analogous piperidine-morpholine salts, while the free base would exhibit greater volatility. This salt form is preferred for solid-state formulation due to reduced hygroscopicity compared to hydrochloride or citrate alternatives.
Properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5.C2H2O4/c1-25-19-11-18(12-20(13-19)26-2)16-28-15-17-3-5-22(6-4-17)14-21(24)23-7-9-27-10-8-23;3-1(4)2(5)6/h11-13,17H,3-10,14-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADBIQDJWZYXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)N3CCOCC3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate is a complex organic compound with significant potential in medicinal chemistry. This compound, belonging to the class of piperidine derivatives, has garnered attention for its possible applications in drug discovery and development due to its unique structural features and biological activities.
Chemical Structure and Properties
The compound's chemical structure includes a piperidine ring, a morpholino group, and a dimethoxybenzyl moiety. These components contribute to its pharmacological properties. The molecular formula is with a molecular weight of 473.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₅N₂O₄ |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 1396748-41-6 |
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems or exhibit anti-inflammatory properties. Research indicates that they may act as modulators of various receptors or enzymes relevant to therapeutic applications.
Pharmacological Studies
Studies have shown that derivatives of piperidine can exhibit a range of biological activities including:
- Neurotransmitter Modulation : Compounds similar to this one have been reported to influence neurotransmitter levels, potentially aiding in the treatment of neurological disorders.
- Anti-inflammatory Effects : Some piperidine derivatives demonstrate anti-inflammatory properties, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
A notable study involving a related compound indicated significant reductions in urinary oxalate levels in healthy volunteers on a high-oxalate diet, suggesting potential applications in managing conditions associated with oxalate metabolism .
Case Studies
A prospective double-blind randomized controlled trial investigated the effects of an orally administered derivative related to this compound on urinary oxalate levels. The results showed a significant decrease in urinary oxalate excretion (mean reduction of 29% after treatment), highlighting its potential utility in preventing kidney stone formation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Utilizing appropriate acyl chlorides or anhydrides.
- Coupling Reactions : Combining the piperidine derivative with the morpholino and dimethoxybenzyl groups under controlled conditions.
- Purification : Employing techniques such as recrystallization or chromatography for product isolation.
Characterization methods include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the structural integrity and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, the dimethoxybenzyl ether group is introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Final oxalate salt formation is achieved by reacting the free base with oxalic acid in ethanol, followed by recrystallization to enhance purity. Purity optimization requires monitoring intermediates via NMR spectroscopy (¹H/¹³C) and HPLC (using C18 columns with acetonitrile/water gradients) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : ¹H NMR confirms the integration of aromatic protons (6.5–7.0 ppm for dimethoxybenzyl) and morpholine methylene groups (3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and oxalate counterion (e.g., m/z ~477 for C₂₈H₃₄N₂O₇) .
- FT-IR : Key stretches include C=O (1650–1700 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) .
Q. How does the oxalate counterion influence solubility and crystallization?
- Methodology : The oxalate salt improves aqueous solubility compared to the free base, critical for in vitro assays. Solubility profiling in pH-adjusted buffers (e.g., pH 4.6 sodium acetate buffer ) and polar aprotic solvents (DMF/DMSO) is recommended. Crystallization is optimized using solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal lattice stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, oxalate solubility limits). Use standardized protocols (e.g., fixed pH 6.5 ammonium acetate buffer ) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition). Cross-validate with molecular docking to correlate structural features (e.g., dimethoxybenzyl lipophilicity ) with activity trends .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Core Modifications : Replace the morpholino group with piperazine or pyrrolidine to assess steric effects .
- Functional Group Analysis : Vary the dimethoxybenzyl substituents (e.g., mono- vs. di-methoxy) to evaluate π-π stacking interactions .
- In Silico Tools : Use CoMFA/CoMSIA models to predict binding to kinase targets (e.g., PI3K/AKT pathway) .
Q. What experimental designs mitigate challenges in studying its metabolic stability?
- Methodology :
- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic hotspots (e.g., benzylic positions) .
- Buffer Optimization : Use ammonium formate (pH 3.8) in mobile phases to enhance MS detection of labile metabolites .
Q. How does the compound interact with lipid membranes, and what techniques validate this?
- Methodology : The dimethoxybenzyl group enhances membrane permeability via increased logP. Validate using:
- Surface Plasmon Resonance (SPR) : Measure binding to lipid bilayers .
- Fluorescence Anisotropy : Track partitioning into liposomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
